molecular formula C14H11FN4O2S B2822838 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1060285-17-7

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No.: B2822838
CAS No.: 1060285-17-7
M. Wt: 318.33
InChI Key: HAIKIRWOVKSLPY-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a synthetic small molecule with a molecular formula of C14H10ClFN4O2S and a molecular weight of 352.8 g/mol . This urea-based compound features a fused thiazolopyrimidine heterocyclic system, a scaffold recognized in medicinal chemistry for its diverse biological potential . This compound is a subject of investigative research primarily due to its identified activity as an inhibitor of phosphoinositide 3-kinase (PI3K) . The PI3K/AKT signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of various diseases . By targeting this pathway, the compound is investigated for its potential in oncology research, with studies noting its relevance in cancers such as chronic myeloid leukemia (CML), diffuse large B-cell lymphoma, and solid tumors including those of the breast, colon, and prostate . Beyond oncology, the PI3K pathway is also a target in inflammatory and autoimmune conditions. Accordingly, this compound has been researched for potential applications in areas such as rheumatoid arthritis, inflammatory bowel disease, and asthma . The core thiazolo[3,2-a]pyrimidine structure has also been independently associated with anti-inflammatory activities in scientific literature . This product is intended for research and further investigation into these and other biological mechanisms. It is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-8-11(12(20)19-5-6-22-14(19)16-8)18-13(21)17-10-4-2-3-9(15)7-10/h2-7H,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKIRWOVKSLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazolopyrimidine Core:

    • Starting with a suitable thiazole derivative, the core structure is formed through cyclization reactions involving appropriate reagents and catalysts.
    • Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 150°C.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), potentially yielding reduced derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

(a) 1-(2,4-Dichlorophenyl)-3-{3,7-Dimethyl-5-oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-6-yl}Urea (CAS 1021051-73-9)

  • Structure : Differs in the aromatic substituents (2,4-dichlorophenyl vs. 3-fluorophenyl) and the presence of a 3-methyl group on the thiazolo-pyrimidine core.
  • Properties: The dichloro substitution increases molecular weight (383.25 g/mol vs.
  • Activity: Not explicitly reported, but chlorine atoms may confer stronger electrophilic character, affecting target binding kinetics.

(b) 1-(3,5-Dichlorophenyl)-3-(4-(4-(Piperazin-1-ylmethyl)Thiazol-2-yl)Phenyl)Urea (Compound 9b)

  • Structure : Replaces the thiazolo-pyrimidine with a simpler thiazole ring and introduces a piperazine group.
  • Properties : The piperazine moiety improves solubility via protonation at physiological pH. ESI-MS m/z: 462.1 [M+H]+ .
  • Activity : Piperazine-containing analogs often show enhanced pharmacokinetic profiles due to improved solubility and bioavailability .

Modifications to the Thiazolo-Pyrimidine Core

(a) 3-(8-Hydroxyquinolin-5-yl)-7-Methylthio-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile

  • Structure: Features a 8-hydroxyquinoline substituent and a methylthio group at position 5.
  • Methylthio substituents may enhance radical scavenging .
  • Activity: Demonstrated antimicrobial efficacy in agar diffusion assays, attributed to the quinoline-thiazolo-pyrimidine hybrid structure .

(b) Ethyl 7-Methyl-2-((1-Methyl-1H-Pyrrol-2-yl)Methylene)-3-Oxo-5-Phenyl-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structure : Includes a pyrrole-methylene group and an ethyl ester at position 4.
  • Properties : The ester group increases molecular weight and introduces hydrolytic instability under acidic conditions. The pyrrole moiety may participate in charge-transfer interactions .

Pharmacological and Physicochemical Data Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity/Properties Source
Target Compound ~357 3-Fluorophenyl, 7-methyl-5-oxo N/A (Theoretical)
1-(2,4-Dichlorophenyl) Analog 383.25 2,4-Dichlorophenyl, 3,7-dimethyl Enhanced hydrophobicity
Compound 9b 462.1 3,5-Dichlorophenyl, piperazine Improved solubility
3-(8-Hydroxyquinolin-5-yl) Derivative ~438 8-Hydroxyquinoline, methylthio Antimicrobial activity

Biological Activity

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a thiazolo[3,2-a]pyrimidine moiety with a fluorinated phenyl group and a urea functional group, which may enhance its pharmacological properties.

  • Molecular Formula : C₁₄H₁₁FN₄O₂S
  • Molecular Weight : 318.33 g/mol
  • CAS Number : 1060285-17-7

The biological activity of this compound primarily stems from its interaction with various biological targets, particularly kinases. Kinases are vital enzymes that regulate numerous cellular processes, and their dysregulation is often linked to diseases such as cancer.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of this compound on several kinases:

Kinase IC₅₀ (µM) Remarks
CDK245.0Significant inhibition observed
EGFR32.5Moderate inhibition
FLT350.0Potential for therapeutic applications

The compound exhibited selective inhibition against these kinases, indicating its potential as an anticancer agent.

Cytotoxicity

The cytotoxic effects of the compound were assessed on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The results indicated:

Cell Line IC₅₀ (µg/mL) Growth Inhibition (%)
A5491.07 ± 0.2275.0
HepG20.61 ± 0.1984.1
SGC-79010.51 ± 0.1380.5

These findings suggest that the compound has significant anticancer properties, particularly against lung and liver cancer cells.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The incorporation of the fluorinated phenyl group enhances the electron-withdrawing capacity, potentially increasing the binding affinity to target enzymes. The thiazolo[3,2-a]pyrimidine scaffold is known for diverse pharmacological properties, making it a valuable component in drug design.

Case Studies

A study published in Molecules highlighted the synthesis and biological evaluation of similar compounds derived from thiazolo[3,2-a]pyrimidine structures. These compounds demonstrated promising kinase inhibitory activities and were suggested for further exploration in anticancer therapies .

Another investigation focused on the selectivity profiling of related compounds against various tyrosine kinases, confirming that modifications in the chemical structure can lead to enhanced selectivity and potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea?

  • Methodology : The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation of thiourea intermediates with α,β-unsaturated carbonyl compounds under reflux conditions. For example, analogous compounds are synthesized by refluxing substituted pyrimidine precursors with aldehydes (e.g., 2-fluorobenzaldehyde) in acetic acid/acetic anhydride mixtures, followed by recrystallization (78% yield) .
  • Key Considerations : Reaction time (8–10 hours), solvent polarity, and temperature control (427–428 K) are critical to avoid side products. Purification via slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity crystals .

Q. How can the structural conformation and purity of this compound be validated?

  • Methodology :

  • X-ray crystallography : Resolve the thiazolo-pyrimidine core's puckering (flattened boat conformation) and dihedral angles (e.g., 80.94° between fused rings) using SHELX software .
  • NMR/MS : Confirm the urea linkage and substituent positions via 1^1H/13^{13}C NMR chemical shifts and high-resolution mass spectrometry .
    • Validation Metrics : Compare experimental data with computational models (e.g., ring puckering coordinates ).

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodology :

  • Kinase Inhibition Assays : Test against tyrosine kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays, referencing structurally similar urea derivatives with antineoplastic activity .
  • Cellular Uptake Studies : Evaluate blood-brain barrier penetration using MDCKII cell models, considering efflux transporters (P-gp/Bcrp) to interpret bioavailability discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported biological activity data for thiazolo-pyrimidine derivatives?

  • Methodology :

  • Data Normalization : Account for differences in assay conditions (e.g., ATP concentrations in kinase assays) and cell line variability (e.g., melanoma vs. leukemia models) .
  • Efflux Transporter Profiling : Use knockout (KO) mouse models to isolate the impact of P-gp/Bcrp on brain-to-plasma ratios (Kp,uu) .
    • Case Study : LY3009120, a structurally related panRAF inhibitor, showed divergent efficacy in BRAF-mutant vs. wild-type models due to efflux transporter activity .

Q. What crystallographic challenges arise during refinement of this compound’s structure?

  • Challenges :

  • Disorder in the Urea Linkage : Resolve rotational isomers using anisotropic displacement parameters and SHELXL restraints .
  • Hydrogen Bonding Networks : Apply graph set analysis (e.g., C—H···O bifurcated bonds) to interpret packing motifs and stability .
    • Tools : SHELXPRO for macromolecular interface modeling and PLATON for validating intermolecular interactions .

Q. How does substituent variation (e.g., 3-fluorophenyl vs. 2-chlorophenyl) impact structure-activity relationships (SAR)?

  • Methodology :

  • Comparative Crystallography : Analyze dihedral angles and electrostatic potential maps to correlate fluorophenyl electronegativity with target binding affinity .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using analogs like 1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea .
    • Key Finding : Fluorine at the 3-position enhances metabolic stability but reduces solubility, requiring formulation optimization .

Q. What computational strategies are effective for predicting target binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., AuroraA kinase PDB: 3GG) to model urea-thiazolo-pyrimidine interactions .
  • MD Simulations : Simulate ligand-receptor stability (20 ns trajectories) in explicit solvent to validate hydrogen bonding with key residues (e.g., Glu211 in BRAF) .

Q. How can hydrogen bonding patterns inform co-crystallization strategies?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) to design co-crystals with improved solubility .
  • Coformer Screening : Test carboxylic acids (e.g., succinic acid) to stabilize the urea moiety via N—H···O interactions .

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